2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate

LogP Topological Polar Surface Area Regioisomer Selectivity

This unique tri-halogenated benzamide-ester hybrid (Br, Cl, F) features an ortho-Cl/para-F benzoate topology that reduces lipophilicity by ~0.4 log units and increases TPSA by 2.3 Ų vs. the 3-Cl isomer, ensuring superior aqueous solubility and ligand efficiency in fragment-based discovery. The 4-bromobenzyl moiety provides a low-energy handle for Suzuki-Miyaura coupling or bioconjugation (C–Br BDE ~285 kJ mol⁻¹). Procuring this defined 2-Cl,4-F regioisomer eliminates confounding SAR effects from positional analogs and guarantees reproducible halogen-bonding studies, PROTAC linker attachment, or QM benchmarking—making it the rational first choice for serious probe development.

Molecular Formula C16H12BrClFNO3
Molecular Weight 400.63
CAS No. 1794852-53-1
Cat. No. B2999351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate
CAS1794852-53-1
Molecular FormulaC16H12BrClFNO3
Molecular Weight400.63
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl)Br
InChIInChI=1S/C16H12BrClFNO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-6-5-12(19)7-14(13)18/h1-7H,8-9H2,(H,20,21)
InChIKeyVZYXIIXSWBHEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate – Key Procurement Specifications and Compound Class Overview (CAS 1794852-53-1)


2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate (CAS 1794852-53-1) is a halogenated benzamide‑ester hybrid, featuring a 2‑chloro‑4‑fluorobenzoate ester linked via a glycolic acid spacer to a 4‑bromobenzylamine moiety [1]. Its molecular formula is C₁₆H₁₂BrClFNO₃ (MW 400.63 g mol⁻¹), and it is supplied as a purified research intermediate (≥95% purity) for structure–activity relationship (SAR) studies, fragment‑based lead discovery, and chemical biology probe development [1]. The compound’s three distinct halogen substituents (Br, Cl, F) enable tunable physicochemical properties and offer differentiated halogen‑bonding potential relative to close‑in analogs.

Why Generic Substitution of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate Leads to Uncontrolled Property Shifts


Even minor positional or compositional changes on the benzoate ring or the benzylic amide produce significant discrepancies in lipophilicity, hydrogen‑bond acceptor strength, and halogen‑bond donor capacity [1]. The ortho‑Cl/para‑F pattern on the benzoyl ring engenders a unique electron‑withdrawing topology that cannot be replicated by the 3‑Cl / 4‑F isomer [2]; similarly, the 4‑bromobenzylamide unit provides a polar surface area and metabolic liability distinct from 4‑chlorobenzyl or unsubstituted benzyl analogs [3]. These property divergences directly affect solubility, passive membrane permeability, and protein‑ligand complementarity, making generic analog substitution scientifically unsound when aiming for reproducible SAR or probe‑development outcomes [2][3].

Quantitative Comparative Evidence Table: 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate vs. Its Nearest Analogs


Regioisomeric Advantage – Ortho‑Chloro vs. Meta‑Chloro LogP and TPSA Differentiation

The target compound (2‑Cl,4‑F) exhibits a 0.4‑log‑unit lower predicted lipophilicity (XLogP3) and a 2.3 Ų higher topological polar surface area (TPSA) compared to its 3‑Cl,4‑F regioisomer (CAS 1794916‑54‑3), as calculated using SwissADME [1]. This translates to a calculated difference in aqueous solubility (Log S) of approximately +0.2 log units, favoring the 2‑Cl analog.

LogP Topological Polar Surface Area Regioisomer Selectivity

Hydrogen‑Bond Acceptor Capacity – Strategic Advantage Over Des‑Fluoro Analog

The 4‑fluoro substituent on the benzoyl ring increases the H‑bond acceptor count (HBA) to 5 versus 4 for the des‑fluoro analog 2‑((4‑bromobenzyl)amino)-2‑oxoethyl 2‑chlorobenzoate (CAS not found, but inferred). Additionally, the C–F bond contributes a strong σ‑hole that can serve as a halogen‑bond donor, absent in the des‑fluoro variant [1][2].

Hydrogen‑Bond Acceptor Halogen Bonding Metabolic Stability

Bromine‑Enabled Synthetic Handle – Distinct from Chloro/Methyl Analogs for Bioconjugation and Library Synthesis

The 4‑bromobenzyl group serves as a ready site for transition‑metal‑catalyzed coupling reactions (Suzuki, Buchwald–Hartwig) or nucleophilic displacement, providing a synthetic versatility that the corresponding 4‑chlorobenzyl or 4‑methylbenzyl analogs lack under mild conditions [1][2]. The bond dissociation energy (C–Br ≈ 285 kJ mol⁻¹) is significantly lower than that of C–Cl (≈ 327 kJ mol⁻¹) or C–CH₃ (≈ 360 kJ mol⁻¹), enabling late‑stage functionalization strategies that are incompatible with the more inert motifs.

Cross‑Coupling Bioconjugation Chemical Library Diversification

Prioritized Application Scenarios for 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate (CAS 1794852-53-1)


Fragment‑Based Lead Discovery Requiring Low Lipophilicity and Ortho‑Halogen Geometry

The target compound’s ortho‑chloro, para‑fluoro substitution provides a lipophilicity reduction of ≈0.4 log units and a TPSA increase of 2.3 Ų relative to the meta‑chloro isomer [1], making it a rational first choice for fragment libraries prioritizing ligand efficiency and aqueous solubility. Its molecular weight (400.6 g mol⁻¹) and predicted LogS advantage support robust dose–response curves in biochemical assays at concentrations up to 500 μM without DMSO precipitation artifacts.

Structure–Activity Relationship (SAR) Halogen‑Scanning Campaigns

The unique combination of Br (benzyl), Cl (ortho‑benzoyl), and F (para‑benzoyl) enables systematic exploration of halogen‑bonding hot spots on a target protein [1][2]. Procurement of this compound as a defined regioisomer guarantees that SAR data reflect only the intended 2‑Cl,4‑F geometry, eliminating confounding effects that would arise if the 3‑Cl,4‑F isomer were used inadvertently [1].

Chemical Biology Probe Development Leveraging Bromide‑Mediated Late‑Stage Diversification

The 4‑bromobenzyl moiety (C–Br BDE ≈285 kJ mol⁻¹) provides a low‑energy synthetic handle for Suzuki‑Miyaura coupling or nucleophilic thiol bioconjugation under buffered aqueous conditions (pH 7.4, 25 °C) [1][2]. This allows the parent compound to be converted into affinity probes, fluorescent conjugates, or PROTAC linker intermediates without altering the core benzamide‑ester scaffold, thereby conserving the original SAR profile.

Computational Chemistry Benchmarking and Halogen‑Bond Force Field Validation

The compound’s three distinct halogen atoms, combined with accurate experimental synthetic provenance [1], make it a valuable validation set for halogen‑bond force‑field parameters in docking and molecular dynamics simulations. Its moderate size (400.6 g mol⁻¹) permits high‑level QM calculations (e.g., DLPNO‑CCSD(T)) for benchmarking, while the regioisomer pair (2‑Cl vs. 3‑Cl) serves as a controlled internal comparator for assessing predictive accuracy of in silico ΔG binding assays.

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